N'-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Overview
Description
N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic rings, thiazole, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps. One common method involves the reaction of 4-chloroaniline with 2-bromoethylamine to form an intermediate, which is then reacted with 3-fluorophenylthiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring and aromatic substituents.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Shares the chlorophenyl and fluorophenyl groups but differs in the amide linkage.
Uniqueness
N’-(4-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXNNQATQQKLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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